molecular formula C24H16F3N3S B2609697 2-(NAPHTHALEN-1-YL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE CAS No. 1223976-94-0

2-(NAPHTHALEN-1-YL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE

Cat. No.: B2609697
CAS No.: 1223976-94-0
M. Wt: 435.47
InChI Key: FGPYNJPXXCIUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(NAPHTHALEN-1-YL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a trifluoromethyl phenyl group, and a pyrazolo[1,5-a]pyrazine core

Properties

IUPAC Name

2-naphthalen-1-yl-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N3S/c25-24(26,27)18-8-3-5-16(13-18)15-31-23-22-14-21(29-30(22)12-11-28-23)20-10-4-7-17-6-1-2-9-19(17)20/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPYNJPXXCIUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(NAPHTHALEN-1-YL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and reaction conditions tailored to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(NAPHTHALEN-1-YL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant promise in the field of medicinal chemistry due to its potential pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazine compounds can exhibit anticancer properties. For instance, compounds similar to 2-(Naphthalen-1-yl)-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrazolo[1,5-a]pyrazine have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A specific study highlighted the efficacy of pyrazolo[1,5-a]pyrazines against breast cancer cells, demonstrating a dose-dependent response with IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)12.5Apoptosis induction
Compound BHeLa (Cervical Cancer)15.0Cell cycle arrest
This compoundA549 (Lung Cancer)TBDTBD

Neuropharmacology

The trifluoromethyl group present in the compound enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier. This characteristic makes it a candidate for neuropharmacological studies aimed at treating neurodegenerative diseases or psychiatric disorders. Research has shown that similar compounds can act as ligands for neurotransmitter receptors, influencing synaptic transmission and neuronal health .

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science.

Organic Electronics

Due to its electron-rich naphthalene moiety and the presence of sulfur, this compound can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for incorporation into electronic materials .

ApplicationDevice TypePerformance Metrics
OLEDsLight Emission EfficiencyTBD
OPVsPower Conversion EfficiencyTBD

Biochemical Assays

The compound's structural features allow it to function as a ligand in various biochemical assays.

Ligand Binding Studies

Research indicates that pyrazolo[1,5-a]pyrazines can selectively bind to specific protein targets, making them useful in drug discovery processes. The binding affinity can be assessed using radiolabeled assays or surface plasmon resonance techniques. For instance, studies have shown that similar compounds exhibit nanomolar affinities for certain receptors involved in cancer and neurological pathways .

Mechanism of Action

The mechanism of action of 2-(NAPHTHALEN-1-YL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 2-(NAPHTHALEN-1-YL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(naphthalen-1-yl)-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrazolo[1,5-a]pyrazine is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrazine core substituted with a naphthyl group and a trifluoromethylphenyl moiety. The synthesis typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent functionalization to introduce the naphthyl and trifluoromethyl groups.

Table 1: Structural Components of the Compound

ComponentDescription
Core StructurePyrazolo[1,5-a]pyrazine
Substituent 1Naphthalen-1-yl
Substituent 23-(Trifluoromethyl)phenyl
Functional GroupMethylsulfanyl

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity against various Gram-positive bacteria. For instance, derivatives containing trifluoromethyl groups have shown potent growth inhibition against Staphylococcus aureus and Enterococcus faecalis , with low minimum inhibitory concentrations (MICs) reported .

The proposed mechanism involves the disruption of bacterial cell wall synthesis and biofilm formation. Compounds similar to our target have been shown to possess bactericidal effects, effectively killing stationary phase cells and persisters that are often resistant to conventional antibiotics .

Case Studies

  • Study on Antimicrobial Activity : A series of pyrazole derivatives were tested for their antibacterial properties. Compounds with trifluoromethyl substitutions displayed enhanced potency against S. aureus , demonstrating a low MIC and significant biofilm inhibition .
  • Resistance Development : In resistance assays, it was noted that the likelihood of bacteria developing resistance mutations was minimal when treated with these compounds, indicating a favorable profile for clinical applications .

Table 2: Summary of Biological Activity in Case Studies

Study FocusFindings
Antibacterial EfficacyHigh potency against Gram-positive bacteria
MIC ValuesLow MIC values for selected compounds
Biofilm DisruptionModerate inhibition observed
Resistance DevelopmentLow tendency for resistance mutations

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profiles of these compounds is essential for assessing their therapeutic potential. Preliminary studies suggest that similar pyrazole derivatives exhibit rapid metabolism in liver microsomes, leading to short half-lives but effective pharmacodynamic responses in vivo .

Toxicity Assessments

Toxicity evaluations indicate that these compounds generally show low cytotoxicity towards human cultured cells, making them promising candidates for further development in antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrazine derivatives, and how are reaction conditions optimized?

  • Methodology : Pyrazolo[1,5-a]pyrazine scaffolds are typically synthesized via cyclocondensation reactions. For example, Claisen-Schmidt condensation between ketones and aldehydes forms chalcone intermediates, followed by cyclization with hydrazine derivatives under reflux in polar aprotic solvents (e.g., DMF or xylene) . Optimization involves adjusting reaction time (25–30 hr for xylene reflux ), stoichiometry of reagents (e.g., 1:1.4 molar ratio of substrate to chloranil ), and purification via recrystallization (methanol or ethanol).

Q. How are intermediates and final compounds characterized to confirm structural integrity?

  • Methodology : Use a combination of:

  • Spectroscopy : ¹H-NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthyl groups ), IR for functional groups (e.g., C=O stretches at ~1650 cm⁻¹ ).
  • Elemental analysis : Confirmation of C, H, N, S content within ±0.4% deviation .
  • Chromatography : TLC monitoring and column chromatography for purity (>95%) .

Q. What solvents and reagents are critical for sulfanyl group incorporation in pyrazolo[1,5-a]pyrazine derivatives?

  • Key reagents :

  • Thiols (e.g., [3-(trifluoromethyl)phenyl]methanethiol) for nucleophilic substitution at the 4-position of pyrazolo[1,5-a]pyrazine.
  • Bases like NaOH (5% aqueous solution) to deprotonate thiols and drive the reaction .
  • Solvents: Xylene or DMF for high-temperature reactions (reflux at 140°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., naphthyl vs. trifluoromethylphenyl groups) influence biological activity in pyrazolo[1,5-a]pyrazines?

  • SAR Insights :

  • Naphthyl groups : Enhance π-π stacking with hydrophobic enzyme pockets (e.g., EGFR kinase ).
  • Trifluoromethylphenyl groups : Improve metabolic stability and ligand-receptor binding via hydrophobic/electrostatic interactions .
  • Sulfanyl linkers : Increase conformational flexibility, aiding target engagement .
    • Data Example : Pyrazolo[1,5-a]pyrimidine derivatives with naphthyl groups showed IC₅₀ = 2.70 µM against HEPG2-1 liver carcinoma cells, whereas trifluoromethyl analogs exhibited reduced potency (IC₅₀ > 10 µM) .

Q. How can contradictory results in biological assays (e.g., antiproliferative activity) be resolved?

  • Troubleshooting :

  • Assay variability : Normalize cell viability data using multiple controls (e.g., cisplatin as a positive control ).
  • Solubility issues : Use DMSO stocks ≤0.1% v/v to avoid cytotoxicity artifacts .
  • Metabolic interference : Pre-treat compounds with liver microsomes to assess stability .

Q. What computational methods are used to predict binding modes of pyrazolo[1,5-a]pyrazines with therapeutic targets?

  • Approach :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with EGFR kinase (PDB: 1M17) .
  • MD simulations : GROMACS for stability analysis (e.g., RMSD < 2.0 Å over 50 ns) .
  • ADMET prediction : SwissADME for bioavailability and toxicity profiling (e.g., Lipinski’s rule compliance) .

Q. What challenges arise in scaling up synthesis from milligram to gram quantities?

  • Key issues :

  • Purification : Recrystallization becomes inefficient; switch to flash chromatography (e.g., silica gel, hexane/EtOAc gradients) .
  • Exothermic reactions : Use jacketed reactors for temperature control during cyclization .
  • Yield optimization : Replace Na borohydride with catalytic hydrogenation for safer nitro group reduction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.